molecular formula C14H7ClF3N3O2 B2609482 3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine CAS No. 303148-24-5

3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine

Cat. No.: B2609482
CAS No.: 303148-24-5
M. Wt: 341.67
InChI Key: HMLGPPFHLHTEFP-UHFFFAOYSA-N
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Description

3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a phenoxy group that is further substituted with a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine typically involves multiple steps. One common route starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized from hydrazides and carboxylic acids or their derivatives under cyclization conditions. The phenoxy group is then introduced through a nucleophilic aromatic substitution reaction, where the phenol derivative reacts with a suitable leaving group on the pyridine ring. The trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes must also consider factors such as reaction time, temperature control, and purification methods to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the oxadiazole ring to an amine.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines, thiols, or alkoxides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve the best results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction can produce amine derivatives, and substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly for its potential antibacterial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, including its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzoate
  • 1,3,4-Oxadiazole derivatives with various substituents

Uniqueness

3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxadiazole ring contributes to its biological activity. This combination makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O2/c15-10-5-8(14(16,17)18)6-19-13(10)23-11-4-2-1-3-9(11)12-21-20-7-22-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLGPPFHLHTEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CO2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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